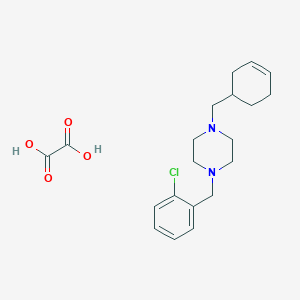
N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a quinoline derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride is not fully understood. However, studies have suggested that it may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response. Its anti-tumor activity is believed to be due to its ability to induce apoptosis and inhibit cell proliferation. Its anti-microbial activity is thought to be due to its ability to disrupt bacterial cell walls.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and swelling in animal models of arthritis and colitis. It has also been found to inhibit the growth of various cancer cell lines. Additionally, it has been shown to have antibacterial and antifungal activity against a range of pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride in lab experiments is its versatility. It has been shown to exhibit a range of biological activities, making it a useful tool for studying various disease processes. Additionally, it has been found to be relatively non-toxic, making it a safer alternative to some other compounds used in scientific research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride. One area of interest is its potential use as a cancer therapeutic. Further studies are needed to determine its efficacy in animal models and to elucidate its mechanism of action. Additionally, its potential use as an anti-inflammatory and anti-microbial agent warrants further investigation. Finally, its relatively low solubility in water suggests that there may be opportunities to modify its structure to improve its properties for use in scientific research.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride involves the reaction of 2,3-dimethylaniline with 2-methyl-4-quinolinol in the presence of a suitable catalyst. The resulting intermediate is then reacted with methoxyacetic acid to yield the final product in the form of a hydrochloride salt.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. Additionally, it has been shown to have anti-tumor activity, suggesting its potential as a cancer therapeutic. Furthermore, it has been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O.ClH/c1-12-6-5-7-17(14(12)3)21-19-10-13(2)20-18-9-8-15(22-4)11-16(18)19;/h5-11H,1-4H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWESZWIBKDJQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B5131725.png)
![3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5131744.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)
![4-bromo-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5131755.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5131760.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene](/img/structure/B5131762.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)


![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B5131793.png)
![2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5131801.png)
![3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole](/img/structure/B5131822.png)